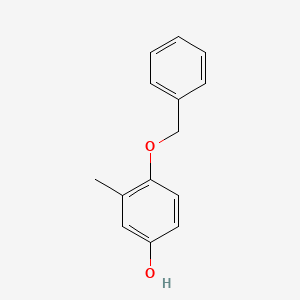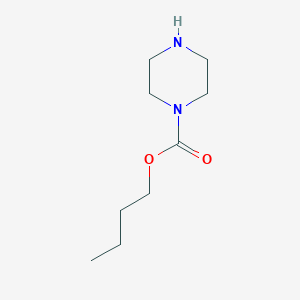
哌嗪-1-羧酸丁酯
概述
描述
Butyl piperazine-1-carboxylate, also known as tert-Butyl piperazine-1-carboxylate, is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is widely used in organic synthesis, particularly in the preparation of various bioactive molecules and pharmaceutical intermediates .
科学研究应用
Butyl piperazine-1-carboxylate has a wide range of applications in scientific research:
作用机制
Target of Action
Butyl piperazine-1-carboxylate, also known as 1-Boc-piperazine, is a compound useful in organic synthesis . It is an N-Boc protected piperazine It has been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .
Mode of Action
The compound undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a powerful method for forming carbon-nitrogen bonds, which are key in many biological molecules.
Biochemical Pathways
It is known that the compound can be used to synthesize monosubstituted piperazine intermediates . These intermediates can then be incorporated into various bioactive molecules, potentially affecting a wide range of biochemical pathways depending on the final molecule synthesized.
Pharmacokinetics
The compound’s basic center has been associated with poor oral bioavailability
Result of Action
The molecular and cellular effects of Butyl piperazine-1-carboxylate’s action would depend on the specific bioactive molecule that it is incorporated into. For example, when used to synthesize trazodone, a commonly used antidepressant, the resulting molecule can have significant effects on serotonin levels in the brain .
Action Environment
It is known that the compound can undergo degradation with oh radicals , suggesting that it may be sensitive to certain environmental conditions
生化分析
Biochemical Properties
Butyl piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating reactions such as Buchwald-Hartwig coupling with aryl halides . This compound is known to undergo cross-coupling reactions with aryl iodides using catalysts like CuBr/1,1′-bi-2-naphthol and bases like K3PO4 . These interactions are crucial for the formation of monosubstituted piperazine intermediates, which are essential in the synthesis of many bioactive molecules and drug substances .
Cellular Effects
Butyl piperazine-1-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in the synthesis of bioactive molecules means it can indirectly influence cellular activities by modifying the availability and function of these molecules. For instance, its role in the synthesis of indazole DNA gyrase inhibitors highlights its potential impact on cellular processes related to DNA replication and repair .
Molecular Mechanism
At the molecular level, butyl piperazine-1-carboxylate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to undergo Buchwald-Hartwig coupling reactions with aryl halides is a key aspect of its mechanism of action . These reactions involve the formation of carbon-nitrogen bonds, which are essential for the synthesis of various bioactive molecules. Additionally, the compound’s interactions with enzymes and proteins can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyl piperazine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can be prepared in high yields via solvent-free N-Boc protection catalyzed by iodine . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound’s impact can persist over extended periods .
Dosage Effects in Animal Models
The effects of butyl piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may facilitate the synthesis of bioactive molecules without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
Butyl piperazine-1-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical reactions. The compound’s role in Buchwald-Hartwig coupling reactions highlights its involvement in metabolic processes that lead to the synthesis of bioactive molecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, butyl piperazine-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s ability to undergo cross-coupling reactions with aryl iodides further highlights its role in cellular transport and distribution .
Subcellular Localization
Butyl piperazine-1-carboxylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell. The compound’s interactions with enzymes and proteins are crucial for its localization and subsequent biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
Butyl piperazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Another method involves the use of diethylamine as a starting material. The synthesis involves three key steps: chlorination, Boc protection, and cyclization. Initially, diethylamine reacts with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then reacted with Boc anhydride under neutral conditions to generate di(2-chloroethyl) carbamate. Finally, the carbamate is cyclized using ammonia to yield butyl piperazine-1-carboxylate .
Industrial Production Methods
In industrial settings, the production of butyl piperazine-1-carboxylate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include solvent-free N-Boc protection catalyzed by iodine, which provides an efficient and environmentally friendly approach to synthesizing this compound .
化学反应分析
Types of Reactions
Butyl piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with aryl halides to form corresponding amine derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form piperazinopyrrolidinones.
Common Reagents and Conditions
Buchwald-Hartwig Amination: This reaction involves the coupling of butyl piperazine-1-carboxylate with aryl halides in the presence of a palladium catalyst and a base such as potassium phosphate.
Aza-Michael Addition: This reaction involves the addition of diamines to sulfonium salts, leading to the formation of substituted piperazines.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
相似化合物的比较
Butyl piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-Boc-piperazine: Both compounds are N-Boc protected piperazines, but butyl piperazine-1-carboxylate has a tert-butyl group, which provides different steric and electronic properties.
1-Methylpiperazine: This compound lacks the Boc protection and has different reactivity and applications compared to butyl piperazine-1-carboxylate.
The uniqueness of butyl piperazine-1-carboxylate lies in its versatility and efficiency in various synthetic applications, making it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
butyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILAQOYFPLQIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620873 | |
| Record name | Butyl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50606-32-1 | |
| Record name | 1-Piperazinecarboxylic acid, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-Butyl piperazine-1-carboxylate in organic synthesis, and can you give an example?
A1: tert-Butyl piperazine-1-carboxylate serves as a versatile building block in organic synthesis, particularly for constructing molecules with piperazine moieties. Its utility stems from the tert-butyloxycarbonyl (BOC) group acting as a protecting group for one of the piperazine nitrogens. This allows for selective reactions at the unprotected nitrogen. A specific example is its application in synthesizing Fluphenazine hydrochloride []. In this process, tert-Butyl piperazine-1-carboxylate reacts with 1-bromo-3-chloropropane, followed by subsequent reactions to introduce the remaining Fluphenazine structural components. Afterward, the BOC protecting group is removed, yielding the final compound.
Q2: How is tert-Butyl piperazine-1-carboxylate utilized in the development of new pesticides?
A3: Researchers utilize tert-Butyl piperazine-1-carboxylate as a starting point to synthesize diverse N-substituted piperazine derivatives, which are then evaluated for their potential as acaricides []. This "intermediate derivatization method" allows for the systematic alteration of the piperazine structure, leading to the discovery of novel compounds with improved activity. One such derivative, compound 12 in the study, exhibited significant acaricidal activity against Tetranychus cinnabarinus (carmine spider mite), surpassing even commercial controls like spirodiclofen and pyridaben in greenhouse tests. This example demonstrates the value of tert-Butyl piperazine-1-carboxylate as a platform for discovering new pesticides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
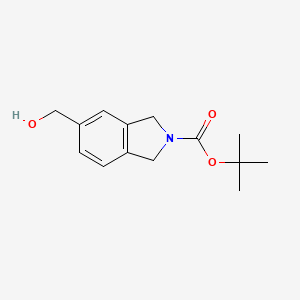
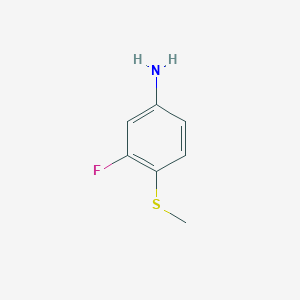
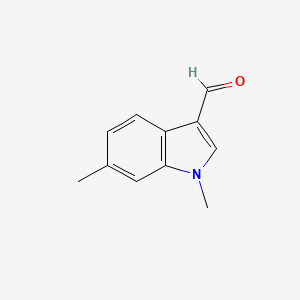

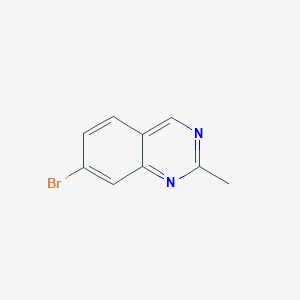
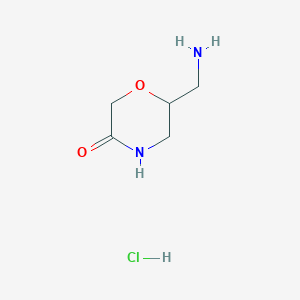
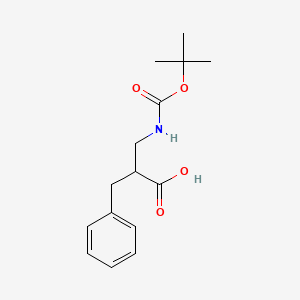
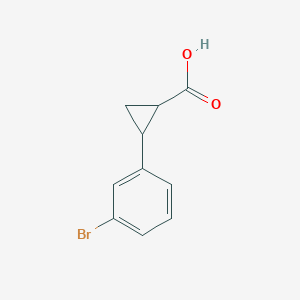


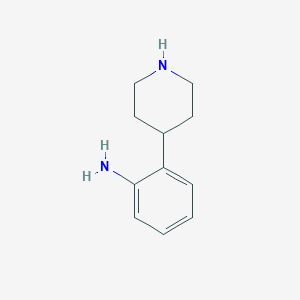
![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)
